Sumatriptan Succinate

Description

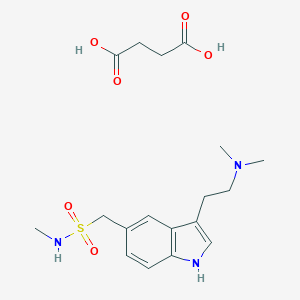

Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORMUFZNYQJOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103628-46-2 (Parent) | |

| Record name | Sumatriptan succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60145966 | |

| Record name | Sumatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103628-48-4 | |

| Record name | Sumatriptan succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumatriptan succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUMATRIPTAN SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sumatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, compd. with 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUMATRIPTAN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8BDZ68989 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sumatriptan Succinate in Cranial Vasoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumatriptan (B127528) succinate, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is primarily attributed to its potent and selective agonism of serotonin (B10506) 5-HT1B and 5-HT1D receptors. This targeted action leads to the constriction of painfully dilated cranial blood vessels, a key pathophysiological feature of a migraine attack. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and physiological effects of sumatriptan on the cranial vasculature. It consolidates quantitative data from key studies, details relevant experimental protocols, and presents visual diagrams of the core signaling cascades and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction: The Role of Cranial Vasodilation in Migraine Pathophysiology

Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by symptoms such as nausea, photophobia, and phonophobia.[1] A central element in the pathophysiology of migraine is the excessive dilation of certain cranial blood vessels, particularly the extracerebral arteries like the middle meningeal artery.[1][2] This vasodilation is thought to be driven by the release of vasoactive neuropeptides, most notably calcitonin gene-related peptide (CGRP), from the trigeminal nerve endings that innervate these vessels.[1][3] The resulting distension of these arteries activates perivascular nociceptive nerve fibers, contributing to the perception of throbbing pain characteristic of a migraine headache.[1][3]

Core Mechanism of Action: Selective 5-HT1B/1D Receptor Agonism

Sumatriptan exerts its therapeutic effect by directly counteracting this pathological vasodilation. It is a selective agonist for 5-HT1B and 5-HT1D receptors, which are prominently expressed in the cranial vasculature.[3][4]

-

5-HT1B Receptors: These receptors are predominantly located on the smooth muscle cells of the cranial blood vessels.[5] Activation of 5-HT1B receptors by sumatriptan initiates an intracellular signaling cascade that leads to vasoconstriction, thereby reducing the painful dilation of these vessels.[5][6]

-

5-HT1D Receptors: These receptors are primarily found on the presynaptic terminals of the trigeminal nerve fibers that innervate the cranial blood vessels.[5][7] Sumatriptan's agonistic action at these receptors inhibits the release of CGRP and other pro-inflammatory neuropeptides.[3][7] This dual action of vasoconstriction and inhibition of neuropeptide release addresses two key components of migraine pathophysiology.[3][7]

While the vasoconstrictor effect is a primary mechanism, it is important to note that sumatriptan's action on trigeminal nerve terminals to inhibit neuropeptide release also plays a significant role in its anti-migraine activity.[8]

Signaling Pathway of Sumatriptan-Induced Vasoconstriction

The binding of sumatriptan to 5-HT1B receptors on vascular smooth muscle cells triggers a well-defined signaling cascade mediated by G-proteins. This pathway ultimately leads to an increase in intracellular calcium and subsequent muscle contraction.

Quantitative Data on Sumatriptan's Activity

The following tables summarize key quantitative data regarding sumatriptan's receptor binding affinity and its vasoconstrictive effects on various cranial arteries.

Table 1: Receptor Binding Affinities of Sumatriptan

| Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Reference |

| 5-HT1B | ~27 | 9.3 - 20 | [7][9] |

| 5-HT1D | ~17 | 2.6 - 7.3 | [7][9] |

| 5-HT1A | ~100 | - | [7] |

| 5-HT1F | - | 17.8 | [7] |

Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of ligand affinity; lower values indicate higher affinity.

Table 2: Vasoconstrictive Effects of Sumatriptan on Cranial Arteries

| Artery | Species | Method | Dosage | Vasoconstriction (%) | Reference |

| Middle Meningeal Artery (MMA) | Human | MR Angiography | 6 mg (subcutaneous) | 16.5 | [10][11] |

| Superficial Temporal Artery (STA) | Human | MR Angiography | 6 mg (subcutaneous) | 16.4 | [10][11] |

| Extracranial Internal Carotid Artery | Human | MR Angiography | 6 mg (subcutaneous) | 15.2 | [10][11] |

| Middle Cerebral Artery (MCA) | Human | MR Angiography | 6 mg (subcutaneous) | 5.5 | [10][11] |

| Basilar Artery (BA) | Human | MR Angiography | 6 mg (subcutaneous) | 2.1 | [10][11] |

| Dural Arteries | Human | In vitro | 10-8 - 10-7 M | Potent vasoconstriction | [12] |

| Coronary Arteries | Human | In vitro | - | Emax 44% (proximal), 139% (distal) | [13] |

Note: The vasoconstrictive effect on coronary arteries highlights the importance of contraindications for patients with cardiovascular disease.

Experimental Protocols

The understanding of sumatriptan's mechanism of action is built upon a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Receptor Binding Assays

These assays are crucial for determining the binding affinity of sumatriptan to its target receptors.

-

Objective: To quantify the affinity of sumatriptan for 5-HT1B and 5-HT1D receptors.

-

Methodology:

-

Cell Culture and Receptor Expression: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transfected with plasmids encoding the human 5-HT1B or 5-HT1D receptor.[9] Cells are cultured to achieve a high level of receptor expression.

-

Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The cell membranes containing the receptors are then isolated through centrifugation.

-

Radioligand Binding Assay: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]sumatriptan or [3H]5-HT) is incubated with the prepared cell membranes.[14]

-

Competition Binding: The radioligand is co-incubated with varying concentrations of unlabeled sumatriptan.

-

Separation and Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of sumatriptan that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

-

In Vivo Measurement of Cranial Artery Vasoconstriction in Humans

High-resolution imaging techniques are employed to directly visualize and quantify the vasoconstrictive effects of sumatriptan in humans.

-

Objective: To measure the change in diameter of intra- and extracerebral arteries following sumatriptan administration.

-

Methodology (3T MR Angiography):

-

Participant Recruitment: Healthy volunteers or migraine patients are recruited for the study.[10][11]

-

Baseline Imaging: A baseline high-resolution 3T Magnetic Resonance Angiography (MRA) of the head and neck is performed to visualize the cranial arteries.

-

Drug Administration: A standard clinical dose of sumatriptan (e.g., 6 mg) is administered subcutaneously.[10][11]

-

Post-Dose Imaging: A second MRA is performed at a specified time point after drug administration (e.g., 30-60 minutes) to capture the vasoconstrictive effects.

-

Image Analysis: The circumferences or diameters of specific arteries (e.g., MMA, STA, MCA, BA) are measured from both the baseline and post-dose scans by a blinded reviewer.

-

Statistical Analysis: The percentage change in arterial diameter is calculated and statistically analyzed to determine the significance of the vasoconstriction.[10][11]

-

Conclusion

Sumatriptan succinate's primary mechanism of action in alleviating migraine is through the selective agonism of 5-HT1B and 5-HT1D receptors. This leads to the constriction of pathologically dilated cranial arteries and the inhibition of vasoactive neuropeptide release from trigeminal nerve endings.[3][8] The vasoconstrictive effect is more pronounced in extracerebral arteries, which are thought to be a major source of migraine pain.[10][11] The data presented in this guide underscore the targeted pharmacological profile of sumatriptan and provide a foundation for further research and development of novel anti-migraine therapies. Understanding these core mechanisms is essential for optimizing treatment strategies and for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effect of CGRP and sumatriptan on the BOLD response in visual cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. THE COMPLEX ACTIONS OF SUMATRIPTAN ON RAT DURAL AFFERENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of sumatriptan on cerebral blood flow under normo- and hypercapnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 5-HT1B/1D Agonist | For Research [benchchem.com]

- 8. The mode of action of sumatriptan is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of sumatriptan on cephalic arteries - 3T MR-angiography study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of sumatriptan on cephalic arteries: A 3T MR-angiography study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sumatriptan is a potent vasoconstrictor of human dural arteries via a 5-HT1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Sumatriptan Succinate Formulations

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sumatriptan (B127528), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly across its different pharmaceutical formulations. The development of multiple delivery systems—including subcutaneous, oral, intranasal, and transdermal—has been driven by the need to balance rapid onset of action with patient convenience and tolerability. This technical guide provides an in-depth analysis of the pharmacokinetics of these formulations, presenting comparative data, detailing common experimental methodologies, and illustrating key pathways and processes.

Introduction to Sumatriptan's Mechanism of Action

Sumatriptan's therapeutic effect in acute migraine is attributed to its agonist activity at the 5-HT1B and 5-HT1D receptors.[1] This interaction is believed to mediate the constriction of cranial blood vessels, which become dilated during a migraine attack, and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1] The speed and extent to which therapeutic plasma concentrations of sumatriptan are achieved are critical determinants of its clinical effectiveness.

Comparative Pharmacokinetic Profiles

The route of administration is the primary determinant of sumatriptan's absorption, bioavailability, and the time required to reach peak plasma concentrations. Subcutaneous injections provide the most rapid and complete absorption, while oral and intranasal routes offer non-invasive alternatives with distinct pharmacokinetic trade-offs.[2][3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the primary formulations of Sumatriptan Succinate (B1194679).

Table 1: Key Pharmacokinetic Parameters of Sumatriptan Formulations

| Parameter | Subcutaneous Injection (4-6 mg) | Oral Tablet (25-100 mg) | Nasal Spray (5-20 mg) | Transdermal Patch (6.5 mg/4h) | Rectal Suppository (25 mg) |

| Bioavailability (%) | ~96-97%[1][3][5] | ~14-15%[3][6][7] | ~16-25%[8][9] | N/A | ~19%[10] |

| Tmax (Time to Peak) | ~10-12 minutes[3][11] | 0.5 - 5 hours*[12] | ~1 - 1.75 hours[13] | Slower, sustained | ~1 hour[10] |

| Cmax (Peak Concentration) | 52-74 ng/mL[5][11] | 18-60 ng/mL[12] | 5-16 ng/mL[7][9] | ~25 ng/mL[8] | ~23 ng/mL[10] |

| Elimination Half-Life (T1/2) | ~2 hours[3][6] | ~2 - 2.5 hours[3][14][15] | ~2 hours[13][16] | ~2 hours | ~1.8 hours[10] |

*For oral tablets, 70-80% of Cmax values are typically reached within 30-45 minutes.[12]

Table 2: Dose-Dependent Peak Plasma Concentrations (Cmax) for Various Formulations

| Formulation | Dose | Mean Cmax (ng/mL) |

| Subcutaneous Injection | 6 mg | 71-74[7][11][17] |

| Oral Tablet | 25 mg | 18[7][12][14] |

| 50 mg | ~35 (Interpolated) | |

| 100 mg | 51-60[7][12][17] | |

| Nasal Spray | 5 mg | 5[7][9][17] |

| 20 mg | 13.1-16[7][8][9][13] |

Formulation-Specific Pharmacokinetics

Subcutaneous Injection

The subcutaneous route is considered the gold standard for efficacy due to its pharmacokinetic profile.[2][18] It bypasses first-pass metabolism, resulting in a bioavailability of approximately 96-97%.[1][3][5] This formulation provides the most rapid onset of action, with peak plasma concentrations achieved in as little as 10-12 minutes.[3][11]

Oral Tablets

Oral sumatriptan is the most common formulation but has a low absolute bioavailability of about 14-15%.[3][4][6] This is a consequence of incomplete absorption and significant presystemic (first-pass) metabolism in the gut and liver.[3][12] Although peak concentrations can take up to 5 hours to be reached, approximately 75% of the final peak concentration is typically achieved within 45 minutes.[3][12] The presence of food can slightly increase Cmax and AUC by 12-15%.[19]

Intranasal Formulations (Spray & Powder)

Intranasal administration offers a non-invasive route that partially avoids first-pass metabolism, leading to a bioavailability of around 17%.[9] Absorption occurs rapidly via the nasal mucosa.[13] Some studies note a bimodal absorption profile for nasal sprays, with an early peak from nasal absorption followed by a later, higher peak from gastrointestinal absorption of the swallowed portion of the dose.[20] Newer breath-powered powder delivery systems have been shown to produce higher peak exposure more rapidly than liquid nasal sprays, despite a lower dose.[20]

Transdermal Patch

The iontophoretic transdermal patch is designed to deliver a controlled amount of sumatriptan (e.g., 6.5 mg) over a sustained period (e.g., 4 hours).[21] This system uses a small electrical current to actively transport the ionized drug across the skin into systemic circulation.[22][23] This method provides consistent plasma concentrations and avoids both first-pass metabolism and the gastrointestinal tract, which is advantageous for patients experiencing migraine-associated nausea and vomiting.[22][23]

Metabolism and Elimination

Sumatriptan is primarily cleared from the body through metabolism. The major metabolic pathway involves monoamine oxidase A (MAO-A).[6][24] This enzyme converts sumatriptan into an inactive indole (B1671886) acetic acid (IAA) analogue.[3][15] This metabolite, along with its glucuronide conjugate, is then predominantly excreted in the urine.[3][15] Non-renal clearance accounts for approximately 80% of the total clearance.[24] The elimination half-life is consistently around 2 to 2.5 hours across all formulations.[3][6][14][15][24]

Experimental Protocols for Pharmacokinetic Assessment

The characterization of sumatriptan's pharmacokinetics across different formulations typically relies on standardized clinical trial methodologies.

Study Design

Most pivotal pharmacokinetic studies employ an open-label, randomized, single-dose, crossover design.[22] This design allows each subject to serve as their own control, which minimizes inter-individual variability when comparing different formulations or doses. Studies are often conducted in healthy adult volunteers to characterize the drug's profile in the absence of confounding disease-related factors like migraine-induced gastric stasis.[22]

Subject Population

Studies are typically conducted with a cohort of healthy male and female volunteers. Key exclusion criteria often include a history of cardiovascular disease, uncontrolled hypertension, or hypersensitivity to sumatriptan. For studies involving specific populations, such as those with hepatic impairment, subjects are matched for age, sex, and weight with a healthy control group.[24]

Bioanalytical Method

Quantification of sumatriptan and its metabolites in plasma or serum is performed using a validated high-sensitivity analytical method, most commonly high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[25] This method provides the necessary selectivity and sensitivity to accurately measure drug concentrations over time.

Pharmacokinetic Analysis

Following sample analysis, plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including:

-

Cmax (Maximum observed plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

-

AUC(0-inf) (Area under the curve extrapolated to infinity)

-

T1/2 (Elimination half-life)

These parameters are then subjected to statistical analysis to compare the performance of different formulations.

Impact of Formulation on Clinical Efficacy

The pharmacokinetic profile of a given sumatriptan formulation directly influences its clinical utility. The rapid Tmax and high Cmax of the subcutaneous injection correlate with its superior efficacy and speed of pain relief, making it a preferred treatment for severe migraine or cluster headache attacks.[2][18] Formulations that bypass the gastrointestinal tract, such as nasal sprays and transdermal patches, are valuable for patients who experience severe nausea or vomiting.[13] Oral tablets, while having lower bioavailability, provide a convenient and non-invasive option for many patients. The development of novel formulations continues to aim for a profile that mimics the rapid absorption of the subcutaneous injection while maximizing patient compliance and ease of use.[2][18]

Conclusion

The diverse portfolio of Sumatriptan Succinate formulations provides clinicians and patients with a range of therapeutic options tailored to individual needs. A thorough understanding of the distinct pharmacokinetic profile of each formulation—from the rapid and complete absorption of the subcutaneous injection to the convenient but less bioavailable oral tablet—is essential for optimizing the acute treatment of migraine. Future drug development will likely continue to focus on innovative delivery systems that enhance non-invasive absorption to more closely replicate the favorable pharmacokinetic and efficacy profile of the subcutaneous administration route.

References

- 1. Articles [globalrx.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. drugs.com [drugs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Clinical pharmacokinetics of intranasal sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gskpro.com [gskpro.com]

- 15. This compound tablet, film coated [dailymed.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. drugs.com [drugs.com]

- 18. This compound : pharmacokinetics of different formulations in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound [dailymed.nlm.nih.gov]

- 20. Improved Pharmacokinetics of Sumatriptan With Breath Powered™ Nasal Delivery of Sumatriptan Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Sumatriptan transdermal iontophoretic patch (NP101-Zelrix™): review of pharmacology, clinical efficacy, and safety in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. medicines.org.uk [medicines.org.uk]

- 25. In vivo bioavailability studies of this compound buccal tablets - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development history of Sumatriptan as a 5-HT1B/1D agonist

An In-depth Technical Guide to the Discovery and Development of Sumatriptan (B127528) as a 5-HT1B/1D Agonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sumatriptan was the first-in-class selective serotonin (B10506) 5-HT1B/1D receptor agonist, revolutionizing the acute treatment of migraine and cluster headaches. Its development, pioneered by researchers at Glaxo (now GlaxoSmithKline) in the 1980s, was a landmark achievement in rational drug design, stemming from a deep understanding of the role of serotonin (5-HT) in migraine pathophysiology. This guide provides a detailed technical overview of the discovery, mechanism of action, medicinal chemistry, and the preclinical and clinical development of Sumatriptan. It includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of the underlying biological and developmental processes.

The Serotonin Hypothesis and the Rationale for a Selective 5-HT1 Agonist

The journey to Sumatriptan began in 1972 at Glaxo, driven by the long-standing "serotonin hypothesis" of migraine.[1][2] For decades, circumstantial evidence had implicated the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in migraine attacks. Key observations included:

-

Fluctuations in plasma 5-HT levels, with concentrations falling during the headache phase.[3]

-

The ability of intravenous 5-HT to alleviate migraine attacks.[3]

-

The efficacy of non-selective ergot alkaloids, which interact with serotonin receptors, in treating migraine.[4]

However, 5-HT itself was unsuitable as a drug due to its widespread effects and rapid metabolism.[1] The central hypothesis formulated by the Glaxo team, led by Patrick Humphrey, was that the debilitating pain of migraine was caused by the excessive dilation of cranial blood vessels.[5][6] Therefore, a selective agonist that could mimic the vasoconstrictor effects of 5-HT on these specific blood vessels, while avoiding the adverse effects associated with activating other 5-HT receptors (e.g., on coronary arteries or in the gut), would be an ideal therapeutic agent.[5][7]

Early research identified a novel "5-HT1-like" receptor that mediated vasoconstriction in cranial arteries, which was distinct from the 5-HT2 receptors known to mediate platelet aggregation and vasoconstriction elsewhere.[7] This laid the groundwork for designing a selective agonist for this new receptor target, which was later molecularly cloned and sub-typed into the 5-HT1B and 5-HT1D receptors.[8]

Medicinal Chemistry: From Serotonin to Sumatriptan

The medicinal chemistry strategy was to modify the endogenous ligand, serotonin, to create a selective agonist with improved drug-like properties.[9]

-

Core Structure: The tryptamine (B22526) scaffold of 5-HT was retained to ensure recognition by the target receptors.[2]

-

Selectivity: The key to selectivity and efficacy was the introduction of a methylsulfonamide group at the C5 position of the indole (B1671886) ring. Structure-activity relationship (SAR) studies demonstrated that this substituent increased agonist activity at the 5-HT1B/1D receptors.[10]

-

Pharmacokinetics: The N,N-dimethyl group on the ethylamine (B1201723) side chain was retained from serotonin's structure, contributing to receptor binding.[11]

The resulting molecule, Sumatriptan (GR43175), was a highly polar compound with remarkable selectivity for the 5-HT1B and 5-HT1D receptor subtypes.[11][12] It was patented in 1982.[13]

The industrial synthesis of Sumatriptan often employs the Fischer indole synthesis as a key step to construct the core indole ring system.[14]

Pharmacological Profile

Sumatriptan's efficacy is derived from its potent and selective agonism at 5-HT1B and 5-HT1D receptors.

Receptor Binding Affinity

Radioligand binding assays using cloned human receptors confirmed Sumatriptan's high affinity for 5-HT1B and 5-HT1D receptors, with significantly lower affinity for other 5-HT subtypes and other neurotransmitter receptors.[1]

| Receptor Subtype | Sumatriptan pKi | Sumatriptan Ki (nM) |

| 5-HT1A | < 5.0 | > 10,000 |

| 5-HT1B | 7.32 | ~48 |

| 5-HT1D | 8.30 | ~5 |

| 5-HT1E | 5.99 | ~1023 |

| 5-HT1F | 8.03 | ~9 |

| 5-HT2A | < 5.0 | > 10,000 |

| 5-HT2B | < 5.0 | > 10,000 |

| 5-HT7 | 5.22 | ~6025 |

| Data compiled from various sources, primarily Rubio-Beltrán et al., 2018. pKi is the negative log of the inhibition constant (Ki). A higher pKi indicates higher binding affinity. |

Functional Potency

Functional assays demonstrated that Sumatriptan not only binds to but also activates these receptors, leading to a biological response.

| Assay Type | Receptor Subtype | Sumatriptan Potency (pEC50 / EC50) |

| cAMP Inhibition | 5-HT1B | pEC50: 7.32 |

| cAMP Inhibition | 5-HT1D | pEC50: 8.30 |

| cAMP Inhibition | 5-HT1F | pEC50: 8.03 |

| Vasoconstriction (Human Middle Meningeal Artery) | 5-HT1B-like | EC50: 71 nM |

| Data compiled from Rubio-Beltrán et al., 2018 and Longmore et al., 1998.[6][13] pEC50 is the negative log of the half-maximal effective concentration. |

Mechanism of Action

Sumatriptan's therapeutic effect is mediated through a dual mechanism involving both vascular and neuronal actions.[12][14]

-

Cranial Vasoconstriction (5-HT1B): Agonism at 5-HT1B receptors, which are predominantly located on the smooth muscle of dilated intracranial extracerebral blood vessels (e.g., meningeal arteries), causes vasoconstriction. This is believed to directly counteract the vasodilation that contributes to the throbbing pain of a migraine headache.[15][16]

-

Inhibition of Neuropeptide Release (5-HT1D): Agonism at 5-HT1D receptors located on the presynaptic terminals of trigeminal nerves inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[10] This action prevents dural plasma extravasation and attenuates the neurogenic inflammation that is a key driver of migraine pain.[17]

Figure 1: Sumatriptan's dual mechanism via 5-HT1B and 5-HT1D receptors.

Preclinical and Clinical Development

An extensive preclinical program established the safety and efficacy profile of Sumatriptan before it entered human trials.[11][18]

Preclinical Evaluation

Preclinical studies demonstrated that Sumatriptan was a potent and selective 5-HT1-like receptor agonist.[18] Key findings included:

-

Selective Vasoconstriction: Sumatriptan selectively constricted cranial arteries (e.g., dog basilar artery) with little effect on peripheral vessels.

-

Inhibition of Neurogenic Inflammation: In animal models, Sumatriptan effectively blocked plasma protein extravasation in the dura mater induced by trigeminal nerve stimulation.[17][19]

-

Toxicology: Extensive toxicology studies in rodents and dogs showed the drug was well-tolerated, non-genotoxic, and non-oncogenic.[11][18]

Clinical Trials

Sumatriptan entered Phase II trials in the US in 1989.[19] Numerous large-scale, randomized, double-blind, placebo-controlled trials established its efficacy and safety in the acute treatment of migraine.[19][20]

-

Efficacy: The primary endpoint in many trials was headache relief (reduction of moderate/severe pain to mild/none) or pain-free status at 2 and 4 hours post-dose. Subcutaneous Sumatriptan (6 mg) demonstrated particularly rapid and robust efficacy.[19] Oral formulations (25 mg, 50 mg, and 100 mg) were also significantly superior to placebo.[20]

-

Dose-Ranging: Studies established that 50 mg and 100 mg oral doses were more effective than the 25 mg dose, with the 50 mg dose offering a favorable balance of efficacy and tolerability.[20]

-

Associated Symptoms: Sumatriptan was also effective at relieving associated migraine symptoms like nausea, photophobia, and phonophobia.[20]

| Study Outcome (Oral Sumatriptan vs. Placebo) | Placebo | Sumatriptan 25 mg | Sumatriptan 50 mg | Sumatriptan 100 mg |

| Pain-Free at 2 Hours | 24% | - | 49% | 58% |

| Headache Relief at 4 Hours (Attack 1) | 27% | 52% | 61% | 67% |

| Sustained Pain-Free (2-24h, mild pain onset) | - | - | 34% | 53% |

| Data compiled from multiple large-scale clinical trials and pooled analyses.[16][20][21] Results can vary between individual studies. |

Sumatriptan was first launched in the Netherlands in 1991 and received FDA approval in the United States on December 28, 1992.[1][11]

Key Experimental Protocols

The characterization of Sumatriptan relied on a suite of established and novel pharmacological assays.

Figure 2: Typical experimental workflow for characterizing a novel compound like Sumatriptan.

Radioligand Binding Assay (for Affinity and Selectivity)

This assay quantifies the affinity (Ki) of a test compound for a specific receptor.

-

Objective: To determine the Ki of Sumatriptan for a panel of 5-HT receptor subtypes.

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cell lines (e.g., HeLa, CHO) stably expressing a high density of the cloned human receptor subtype of interest (e.g., 5-HT1D).[8]

-

Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]5-CT or [3H]sumatriptan) and varying concentrations of the unlabeled test compound (Sumatriptan).[8][22]

-

Separation: After reaching equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the free radioligand in the solution.[22]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Gi-Coupled Functional Assay (cAMP Inhibition)

This assay measures the ability of an agonist to activate Gi/o-coupled receptors, which inhibit the enzyme adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.

-

Objective: To determine the functional potency (EC50) of Sumatriptan at 5-HT1B/1D receptors.

-

Methodology:

-

Cell Culture: Whole cells (e.g., CHO-K1) expressing the target receptor are seeded in 384-well plates.[4]

-

Stimulation: The cells are first treated with forskolin (B1673556) (an adenylyl cyclase activator) to raise basal cAMP levels. Simultaneously, varying concentrations of the test agonist (Sumatriptan) are added. The agonist, upon binding to the Gi-coupled receptor, will inhibit the forskolin-stimulated cAMP production.[4][7]

-

Lysis and Detection: After a short incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology (e.g., LANCE Ultra cAMP kit).[4]

-

Data Analysis: A dose-response curve is generated by plotting the FRET signal (inversely proportional to cAMP level) against the log concentration of Sumatriptan to determine the EC50 value.

-

In Vivo Model of Neurogenic Dural Inflammation

This animal model assesses a compound's ability to block a key process believed to underlie migraine pain.

-

Objective: To evaluate Sumatriptan's ability to inhibit neurogenic plasma protein extravasation in the dura mater.[17]

-

Methodology:

-

Animal Preparation: Anesthetized rats or guinea pigs are used. The femoral vein is cannulated for administration of drugs and a fluorescently labeled protein tracer (e.g., FITC-albumin).

-

Trigeminal Stimulation: The trigeminal ganglion is exposed and electrically stimulated. This antidromic stimulation causes the release of vasoactive neuropeptides from perivascular nerve endings in the dura mater.[17][23]

-

Drug Administration: The test compound (Sumatriptan) or vehicle is administered intravenously shortly before the trigeminal stimulation.

-

Quantification of Extravasation: Following stimulation, the animal is perfused to remove the tracer from the vasculature. The dura mater is dissected, and the amount of extravasated fluorescent tracer that has leaked into the tissue is quantified using a fluorometer.

-

Data Analysis: The amount of extravasation in the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.

-

Conclusion and Legacy

The discovery of Sumatriptan was a triumph of hypothesis-driven drug development. It validated the serotonin theory of migraine and established the 5-HT1B/1D receptors as key therapeutic targets. As the first triptan, it set a new standard for efficacy and safety in acute migraine care, providing targeted relief for millions of patients.[24] The success of Sumatriptan paved the way for the development of a new generation of "triptan" drugs with optimized pharmacokinetic profiles and further solidified the importance of understanding receptor pharmacology in designing novel therapeutics.[1][2]

References

- 1. acnp.org [acnp.org]

- 2. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. An Improved Process For The Preparation Of Sumatriptan [quickcompany.in]

- 6. repub.eur.nl [repub.eur.nl]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sumatriptan - Wikipedia [en.wikipedia.org]

- 13. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. ajpamc.com [ajpamc.com]

- 16. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding migraine: Potential role of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Treatment of migraine attacks with sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Triptans (Serotonin Receptor Agonists) for Migraine Headaches [webmd.com]

- 21. Triptan - Wikipedia [en.wikipedia.org]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of dihydroergotamine and sumatriptan on isolated human cerebral and peripheral arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Clinical Evaluation of Sumatriptan Succinate for the Treatment of Migraine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical studies that established Sumatriptan (B127528) Succinate as a cornerstone in the acute treatment of migraine. The following sections detail the experimental protocols employed in these seminal trials, present quantitative data on the efficacy and safety of sumatriptan, and illustrate the key physiological pathways and experimental workflows.

Core Mechanism of Action

Sumatriptan is a selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its efficacy in treating migraine stems from a multi-faceted mechanism:

-

Cranial Vasoconstriction: Migraine attacks are associated with the dilation of intracranial blood vessels. Sumatriptan constricts these dilated arteries by acting on the 5-HT1B receptors located on the smooth muscle of these vessels.[2][3]

-

Inhibition of Neuropeptide Release: The activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[4] CGRP is a potent vasodilator and is implicated in the transmission of pain signals.

-

Inhibition of Nociceptive Transmission: Sumatriptan is thought to reduce the transmission of pain signals within the trigeminal nucleus caudalis.[4]

The following diagram illustrates the signaling pathway of Sumatriptan's action.

Experimental Protocols in Initial Clinical Trials

The following workflow diagram outlines the typical methodology of these initial clinical trials.

Patient Population

The target population for these studies consisted of adult patients, typically between 18 and 65 years of age, with a diagnosis of migraine with or without aura, as defined by the International Headache Society (IHS) criteria.[5][7] Key inclusion criteria often included a history of one to six migraine attacks per month.[8] Exclusion criteria were stringent to ensure patient safety and included a history of cardiovascular or cerebrovascular disease, uncontrolled hypertension, and use of certain concomitant medications.[4]

Study Design and Treatment

Efficacy and Safety Assessments

-

Headache Relief: Reduction in headache severity.

-

Pain-Free: Complete absence of headache pain.

-

Relief of Associated Symptoms: Improvement in nausea, photophobia, and phonophobia.

-

Functional Disability: Improvement in the ability to perform daily activities.

Safety was monitored through the recording of all adverse events, with their severity and relationship to the study drug assessed by investigators.[11]

Quantitative Data from Initial Clinical Studies

The following tables summarize the key quantitative findings from the initial clinical trials of both subcutaneous and oral Sumatriptan.

Subcutaneous Sumatriptan

Subcutaneous administration of sumatriptan demonstrated rapid and robust efficacy in the acute treatment of migraine.

Table 1: Efficacy of Subcutaneous Sumatriptan vs. Placebo (30 Minutes Post-Dose) [10]

| Treatment Group | Percentage of Patients with Headache Reduction to Mild or None |

| Placebo | 22% |

| Sumatriptan 1 mg | 39% |

| Sumatriptan 2 mg | 44% |

| Sumatriptan 3 mg | 55% |

Table 2: Efficacy of Subcutaneous Sumatriptan 6 mg vs. Placebo [12]

| Efficacy Outcome | Sumatriptan 6 mg | Placebo |

| Pain-free at 1 hour | 29% | 9% |

| Pain-free at 2 hours | 59% | 15% |

| Headache relief at 1 hour | 70% | 22% |

| Headache relief at 2 hours | 79% | 31% |

| Sustained pain-free at 24 hours | 31% | 15% |

Oral Sumatriptan

Oral sumatriptan also proved to be significantly more effective than placebo, although with a slightly slower onset of action compared to the subcutaneous formulation.

Table 3: Efficacy of Oral Sumatriptan vs. Placebo (4 Hours Post-Dose)

| Treatment Group | Percentage of Patients with Headache Reduction to Mild or None (Attack 1) |

| Placebo | 19% |

| Sumatriptan 25 mg | 52% |

| Sumatriptan 50 mg | 57% |

| Sumatriptan 100 mg | 57% |

Data synthesized from multiple early clinical trials.

Table 4: Pain-Free Response at 2 Hours with Early Intervention (Mild Pain) [13]

| Treatment Group | Pain-Free Response Rate |

| Placebo | 28% |

| Sumatriptan 50 mg | 51% |

| Sumatriptan 100 mg | 67% |

Adverse Events

Adverse events associated with sumatriptan were generally mild to moderate in severity and transient.[14] The incidence of adverse events was dose-related.

Table 5: Common Adverse Events in Oral Sumatriptan Trials

| Adverse Event | Placebo | Sumatriptan 25 mg | Sumatriptan 50 mg | Sumatriptan 100 mg |

| Nausea and Vomiting | 14% | 12% | 11% | 13% |

| Malaise/Fatigue | 2% | 2% | 3% | 5% |

| Dizziness/Vertigo | <1% | 2% | 3% | 4% |

| Somnolence | 2% | 2% | 2% | 3% |

Data represents a synthesis from early clinical trials and may vary between individual studies.

Conclusion

The initial clinical studies of Sumatriptan Succinate were instrumental in demonstrating its efficacy and establishing its safety profile for the acute treatment of migraine. The robust data generated from these well-designed trials paved the way for a new era in migraine management, providing a targeted therapy that has since improved the lives of millions of migraine sufferers. The methodologies and findings from these early studies continue to serve as a benchmark for the development of novel migraine therapeutics.

References

- 1. Sumatriptan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. 5-HT1B receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Patient Factors in the Dose Selection of Oral Sumatriptan for Acute Migraine: A Post Hoc Analysis of Two Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ihs-headache.org [ihs-headache.org]

- 9. Phase 3 randomized, placebo-controlled, double-blind study of lasmiditan for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of migraine attacks with subcutaneous sumatriptan: first placebo-controlled study. The Subcutaneous Sumatriptan International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sumatriptan (subcutaneous route of administration) for acute migraine attacks in adults | Cochrane [cochrane.org]

- 13. Effect of early intervention with sumatriptan on migraine pain: retrospective analyses of data from three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Subcutaneous sumatriptan in the acute treatment of migraine. Sumatriptan International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of Sumatriptan Succinate

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sumatriptan (B127528) Succinate (B1194679)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Sumatriptan Succinate. It includes detailed quantitative data, experimental protocols, and visualizations to support research and development activities.

Molecular Structure and Identification

This compound is the succinate salt of Sumatriptan, a synthetic drug belonging to the triptan class. It is chemically designated as 3-[2-(dimethylamino) ethyl]-N-methyl-indole-5-methanesulfonamide succinate (1:1).[1] The active moiety, Sumatriptan, consists of an N,N-dimethyltryptamine core with an (N-methylsulfamoyl)methyl substituent at the 5-position of the indole (B1671886) ring.[2] The succinate salt is formed by the reaction of sumatriptan with one equivalent of succinic acid.[3][4]

The empirical formula for this compound is C₁₄H₂₁N₃O₂S·C₄H₆O₄, and it has a molecular weight of 413.5 g/mol .[1][4][5] The solid form used in commercially available drugs is a crystalline solid.[6] Several crystalline forms, or polymorphs, have been identified and are characterized by different powder X-ray diffraction (PXRD) patterns.[5][7]

Structural Formula:

Caption: Sumatriptan's dual action on 5-HT1D and 5-HT1B receptors.

Quantitative Pharmacological and Pharmacokinetic Data

Sumatriptan's pharmacological activity is characterized by its high affinity for specific serotonin (B10506) receptors. Its pharmacokinetic profile varies significantly with the route of administration, which is a critical consideration in drug development and clinical application.

Table 2: Receptor Binding Affinity of Sumatriptan

| Receptor Subtype | Binding Affinity (Ki) / Potency (EC₅₀) | Source(s) |

| 5-HT₁D | Ki = 17 nM | [8][9][10] |

| 5-HT₁B | Ki = 27 nM | [8][9][10] |

| 5-HT₁A | Ki = 100 nM | [9][10] |

| 5-HT₁F | EC₅₀ = 247 nM |

Table 3: Key Pharmacokinetic Parameters of Sumatriptan (Human)

| Parameter | Oral (100 mg) | Subcutaneous (6 mg) | Intranasal (20 mg) | Source(s) |

| Bioavailability | ~14-15% | ~96-97% | ~25% | [1][11][12][13] |

| Tₘₐₓ (Time to Peak Conc.) | 1.5 h | 10 min | 1 - 1.75 h | [12] |

| Cₘₐₓ (Peak Plasma Conc.) | 51 - 54 ng/mL | 71 - 72 µg/L | 13.1 - 16 ng/mL | [1][12] |

| Elimination Half-Life (t½) | ~2.5 hours | ~2 hours | ~2 hours | [1][11][13] |

| Volume of Distribution (Vd) | 2.7 L/kg | - | - | [1][13] |

| Plasma Protein Binding | < 20% | - | - | [13] |

| Metabolism | Primarily by Monoamine Oxidase A (MAO-A) | [1][11] | ||

| Excretion | ~60% renal, ~40% fecal | [1] |

Experimental Protocols

The following section details common experimental methodologies for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound in bulk and tablet dosage forms.

Methodology:

-

Instrumentation: Waters HPLC system equipped with a photodiode array (PDA) detector. [14]2. Stationary Phase: Kromasil C18 column (150mm x 4.6 mm i.d., 5 µm particle size). [14]3. Mobile Phase Preparation: Prepare a mixture of Phosphate buffer (pH 6.5) and Acetonitrile in a 75:25% v/v ratio. [14]Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use. [15]4. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/minute. [14][16] * Detection Wavelength: 234 nm. [14] * Injection Volume: 10-20 µL. [14][17] * Column Temperature: Ambient. [15]5. Standard Solution Preparation:

-

Accurately weigh ~10 mg of this compound reference standard and transfer to a 10 ml volumetric flask. [14] * Add 5 ml of diluent (mobile phase can be used as diluent), sonicate for 10 minutes to dissolve, then make up the volume. [14]This yields a stock solution of 1000 µg/mL.

-

Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 0.2-1.2 µg/mL). [14]6. Sample Preparation (Tablets):

-

Weigh and powder 20 tablets to determine the average weight. [14] * Transfer a quantity of powder equivalent to 100 mg of this compound to a 10 ml volumetric flask. [14] * Add ~5 ml of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up the volume. [14] * Filter the solution through a 0.45 µm PTFE filter. [14]Dilute appropriately to fall within the calibration curve range.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards. [14]

Caption: General experimental workflow for RP-HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the determination of Sumatriptan in human plasma.

Methodology:

-

Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. [18]2. Chromatographic Conditions:

-

Stationary Phase: C18 column.

-

Mobile Phase: A mixture of water, acetonitrile, and formic acid (e.g., 60:40:0.1 v/v/v). [18]3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). [18] * Analysis Mode: Selected Reaction Monitoring (SRM). [18] * Transitions: Monitor the transition of the protonated molecular ion [M+H]⁺ to a characteristic product ion.

-

To a plasma sample, add an internal standard (IS) solution (e.g., Atenolol).

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and interferences. For LLE, an organic solvent like ethyl acetate (B1210297) can be used.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Analysis: Inject the prepared sample into the LC-MS/MS system. The concentration of Sumatriptan is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve prepared in blank plasma.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for the precise quantification of this compound in bulk or pharmaceutical formulations.

Methodology:

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz). [19]2. Reagents:

-

Internal Standard (IS): Maleic acid. [20] * Solvent: Deuterium oxide (D₂O). [20]3. Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample and the Maleic acid internal standard into a vial.

-

Dissolve the mixture in a precise volume of D₂O.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) for complete spin relaxation, which is crucial for accurate quantification.

-

Apply manual phase and baseline corrections to the acquired spectrum. [20]5. Quantification:

-

Select well-resolved, non-overlapping peaks for both the analyte and the internal standard.

-

Calculate the concentration of this compound using the following formula:

-

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

-

Where: I = Integral value, N = Number of protons for the integrated signal, M = Molecular weight, W = Weight, P = Purity of the standard.

-

-

Metabolism

Sumatriptan is primarily metabolized in the liver by monoamine oxidase A (MAO-A). [1]The major metabolite is an inactive indole acetic acid (IAA) analogue. This metabolite can be further conjugated with glucuronic acid before being excreted. [1]Approximately 60% of an oral dose is excreted in the urine, with the remainder found in the feces. [1]

References

- 1. Sumatriptan: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 103628-48-4,this compound | lookchem [lookchem.com]

- 4. This compound | C18H27N3O6S | CID 59772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2004076403A1 - Sumatriptan crystalline forms, pharmaceutical compositions and methods - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2004099140A1 - Novel crystalline forms of this compound - Google Patents [patents.google.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | CAS:103628-48-4 | 5-HT1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Articles [globalrx.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. japsonline.com [japsonline.com]

- 16. ijpar.com [ijpar.com]

- 17. journalijdr.com [journalijdr.com]

- 18. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

Sumatriptan Succinate receptor binding affinity for 5-HT1B/1D receptors

An In-Depth Technical Guide to Sumatriptan (B127528) Succinate's Receptor Binding Affinity for 5-HT1B/1D Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sumatriptan Succinate's binding affinity for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, critical targets in the acute treatment of migraine and cluster headaches. This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the associated signaling pathways.

Core Mechanism of Action

Sumatriptan is a potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[1][2] Its therapeutic efficacy in treating migraine headaches is attributed to a multi-faceted mechanism initiated by the binding to these receptors.[3][4] The primary actions include:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine pain.[3][5]

-

Inhibition of Neuropeptide Release: Sumatriptan binds to presynaptic 5-HT1D receptors on trigeminal nerve endings. This activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][3]

-

Inhibition of Nociceptive Neurotransmission: Evidence also suggests that triptans can inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[4]

Quantitative Receptor Binding Affinity

Sumatriptan's high affinity for 5-HT1B and 5-HT1D receptors has been quantified through various in vitro binding assays. The data, presented in terms of dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50), underscore its selectivity. Lower values indicate a higher binding affinity.

Table 1: Sumatriptan Binding Affinity for 5-HT Receptors

| Receptor Subtype | Parameter | Value (nM) | Species/System | Reference |

| 5-HT1B | Ki | 27 | Bovine | [1][6] |

| Kd | 11.07 | Human (recombinant, HeLa cells) | [7] | |

| IC50 | 9.3 | Not Specified | [1] | |

| 5-HT1D | Ki | 17 | Bovine | [1][6] |

| Kd | 6.58 | Human (recombinant, HeLa cells) | [7] | |

| IC50 | 7.3 | Not Specified | [1] | |

| Ki (5-HT1Dα) | 5.8 | Not Specified | [1] | |

| Ki (5-HT1Dβ) | 7.7 | Not Specified | [1] | |

| 5-HT1A | Ki | 100 | Bovine | [1][6] |

| 5-HT1F | IC50 | 17.8 | Not Specified | [1] |

Data compiled from multiple studies. Assay conditions and cell systems may vary.

As the data indicates, sumatriptan displays a high affinity for both 5-HT1B and 5-HT1D receptors, with a slightly higher preference for the 5-HT1D subtype in some studies.[1][6] Its affinity for the 5-HT1A receptor is significantly weaker, and it is essentially inactive at other receptor sites, highlighting its selective pharmacological profile.[6]

Experimental Protocols

The determination of receptor binding affinities is primarily achieved through radioligand binding assays. These experiments are fundamental to characterizing the interaction between a drug and its target receptor.

Radioligand Competition Binding Assay

This is the most common method for determining the binding affinity (Ki) of an unlabeled compound like sumatriptan.

Objective: To measure the ability of sumatriptan to compete with a radiolabeled ligand for binding to 5-HT1B and 5-HT1D receptors.

Materials:

-

Receptor Source: Cell membranes isolated from cell lines (e.g., Chinese Hamster Ovary (CHO) or HeLa cells) genetically engineered to express high levels of a single human receptor subtype (e.g., 5-HT1B or 5-HT1D).[7][8]

-

Radioligand: A tritiated ([³H]) ligand with high affinity for the target receptor, such as [³H]5-HT or [³H]sumatriptan.[7][9]

-

Test Compound: Unlabeled this compound at various concentrations.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other reagents to ensure optimal receptor binding.

-

Filtration Apparatus: A vacuum manifold with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Methodology:

-

Incubation: A fixed amount of cell membrane preparation is incubated in the assay buffer with a constant concentration of the radioligand and varying concentrations of unlabeled sumatriptan.

-

Equilibrium: The mixture is incubated for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding reaction to reach equilibrium.[7]

-

Separation: The incubation mixture is rapidly filtered under vacuum through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the sumatriptan concentration. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of sumatriptan that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Competition Binding Assay.

Scintillation Proximity Assay (SPA)

SPA is a more advanced, homogeneous radioligand binding assay format that does not require a physical separation step, making it ideal for high-throughput screening (HTS).[10][11][12]

Principle: The receptor-coated membranes are bound to scintillant-embedded microbeads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal.

Methodology:

-

Bead Preparation: Scintillant-containing beads (e.g., wheat germ agglutinin-coated PVT beads) are mixed with the receptor membrane preparation, allowing the membranes to bind to the beads.

-

Assay Reaction: The receptor-coated beads, radioligand, and varying concentrations of sumatriptan are added to the wells of a microplate.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Signal Detection: The plate is read directly in a microplate scintillation counter. The light emitted is proportional to the amount of radioligand bound to the receptors.

-

Data Analysis: Competition curves are generated, and IC50/Ki values are calculated similarly to the filtration assay.

Signaling Pathways

5-HT1B/1D Receptor G-Protein Coupling

The 5-HT1B and 5-HT1D receptors are members of the G-protein-coupled receptor (GPCR) superfamily.[13][14] They specifically couple to the inhibitory G-protein, Gi/o.[13][15]

The binding of an agonist like sumatriptan induces a conformational change in the receptor, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein. This activation causes the dissociation of the Gαi subunit from the Gβγ dimer. Both dissociated components can then modulate the activity of downstream effector proteins. The primary downstream effect is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[15]

Caption: Sumatriptan-induced Gi-protein signaling cascade.

Physiological Mechanism of Action in Migraine

The binding of sumatriptan to 5-HT1B and 5-HT1D receptors translates the molecular signaling cascade into a physiological response that alleviates migraine symptoms. This involves actions at two key locations within the trigeminovascular system.

Caption: Dual mechanism of Sumatriptan in migraine therapy.

References

- 1. This compound | 5-HT1B/1D Agonist | For Research [benchchem.com]

- 2. [Anti-migraine drug this compound, a 5-HT1B/1D-receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. About sumatriptan - NHS [nhs.uk]

- 6. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sumatriptan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Configuring radioligand receptor binding assays for HTS using scintillation proximity assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jackwestin.com [jackwestin.com]

- 15. Serotonin - Wikipedia [en.wikipedia.org]

The Genesis of a New Era in Migraine Therapy: A Technical History of Triptan Development Leading to Sumatriptan

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the pivotal scientific journey that led to the development of Sumatriptan, the first triptan, and a revolutionary breakthrough in the acute treatment of migraine. We will delve into the core scientific discoveries, key experiments, and the logical progression of research that transformed our understanding of migraine pathophysiology and paved the way for a new class of targeted therapies.

The Serotonin (B10506) Hypothesis of Migraine: A Shifting Paradigm

For decades, the prevailing theory of migraine centered on vascular dysregulation, with the painful headache attributed to the dilation of cranial blood vessels. Early treatments, such as ergotamine, were effective vasoconstrictors but suffered from a lack of specificity and a host of debilitating side effects.[1] A growing body of evidence in the mid-20th century began to implicate the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the pathophysiology of migraine.[2]

Key observations that solidified the serotonin hypothesis included:

-

Fluctuations in Serotonin Levels: Studies revealed that plasma serotonin levels decreased during a migraine attack.

-

Reserpine-Induced Migraines: The administration of reserpine, a drug that depletes serotonin stores, could trigger migraine-like headaches in susceptible individuals.[2]

-

Intravenous 5-HT Alleviates Migraine: Direct intravenous infusion of serotonin was shown to abort migraine attacks, although its widespread side effects made it an unviable therapeutic.[2]

These findings suggested that a deficiency in serotonin, or a dysregulation in its signaling, was a critical component of the migraine cascade. This laid the foundation for a new therapeutic strategy: the development of a selective 5-HT receptor agonist that could mimic the beneficial effects of serotonin on cranial blood vessels without its systemic side effects.

The Dawn of a Targeted Approach: The Glaxo Research Program

In 1972, a dedicated research program was initiated at Glaxo (now GlaxoSmithKline) under the leadership of Dr. Patrick Humphrey, with the ambitious goal of discovering a novel anti-migraine drug.[3] The central hypothesis was that a selective agonist for a specific subtype of 5-HT receptor, predominantly located in the cranial vasculature, could induce vasoconstriction and alleviate migraine pain.

The Drug Discovery Workflow: A Logical Progression

The Glaxo team, including key scientists like Feniuk and Perren, embarked on a systematic drug discovery process. This workflow, from initial hypothesis to the identification of a clinical candidate, can be visualized as a series of logical steps and decision points.

Key Experiments in the Development of Sumatriptan

The journey from a theoretical concept to a viable drug candidate was paved with a series of meticulously designed experiments. These studies were crucial in identifying and characterizing the specific 5-HT receptor subtype responsible for cranial vasoconstriction and in selecting a compound with the desired pharmacological profile.

The Dog Isolated Saphenous Vein Assay: A Seminal In Vitro Model

A pivotal experimental model in the early stages of the research was the isolated dog saphenous vein preparation. This tissue was found to be exquisitely sensitive to the contractile effects of serotonin, mediated by a then-unclassified 5-HT receptor, which was termed a "5-HT1-like" receptor.

Experimental Protocol: In Vitro Vasoconstriction Assay in Dog Saphenous Vein

-

Tissue Preparation:

-

Saphenous veins were obtained from humanely euthanized dogs.

-

The veins were carefully dissected and cut into helical strips or rings (approximately 3-5 mm in length).

-

The endothelium was often removed by gentle rubbing of the intimal surface to eliminate its influence on vascular tone.

-

-

Organ Bath Setup:

-

The venous preparations were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

-

One end of the tissue was fixed, and the other was connected to an isometric force transducer to record changes in tension.

-

The preparations were allowed to equilibrate under a resting tension for a specified period.

-

-

Drug Administration and Data Acquisition:

-

Cumulative concentration-response curves were generated by adding increasing concentrations of 5-HT or the test compounds to the organ bath.

-

The contractile response (increase in tension) was recorded and plotted against the logarithm of the agonist concentration.

-

The potency of the agonists was determined by calculating the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Radiolabeled Microsphere Technique: Assessing Regional Blood Flow In Vivo

To confirm the selective cranial vasoconstrictor activity of their lead compounds in a living system, the Glaxo team employed the radiolabeled microsphere technique in anesthetized dogs. This method allowed for the precise measurement of blood flow to various organs, demonstrating that the desired compounds preferentially constricted blood vessels in the carotid circulation while having minimal effects on other vascular beds.

Experimental Protocol: Radiolabeled Microsphere Technique for Regional Blood Flow Measurement

-

Animal Preparation:

-

Dogs were anesthetized, and catheters were inserted into the left atrium (for microsphere injection) and a peripheral artery (for reference blood sampling).

-

Hemodynamic parameters such as blood pressure and heart rate were continuously monitored.

-

-

Microsphere Injection:

-

A known number of radioactively labeled microspheres (e.g., with isotopes like ¹⁴¹Ce, ⁸⁵Sr, ⁴⁶Sc) of a specific size (typically 15 µm in diameter to ensure entrapment in capillaries) were injected as a bolus into the left atrium.

-

The microspheres distribute throughout the body in proportion to the regional blood flow.

-

-

Reference Blood Sample Collection:

-

Beginning just before the microsphere injection and continuing for a set period (e.g., 1-2 minutes), a reference blood sample was withdrawn from the peripheral artery at a constant rate using a withdrawal pump.

-

-

Tissue Harvesting and Radioactivity Measurement:

-

At the end of the experiment, the animal was euthanized, and various tissues and organs of interest were dissected and weighed.

-

The radioactivity in the tissue samples and the reference blood sample was measured using a gamma counter.

-

-

Calculation of Regional Blood Flow:

-

The blood flow to a specific tissue (Q_tissue) was calculated using the following formula: Q_tissue (ml/min/g) = (C_tissue * R_flow) / (C_reference * W_tissue) Where:

-

C_tissue is the radioactivity (counts per minute) in the tissue sample.

-

R_flow is the rate of withdrawal of the reference blood sample (ml/min).

-

C_reference is the total radioactivity in the reference blood sample.

-

W_tissue is the weight of the tissue sample in grams.

-

-

The Triptan Precursors and the Emergence of Sumatriptan (GR43175)